molecular formula C10H12ClNO4S2 B2677225 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid CAS No. 1008038-62-7

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid

Cat. No.: B2677225
CAS No.: 1008038-62-7
M. Wt: 309.78
InChI Key: DHYQCHGTXGSQDV-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C10H12ClNO4S2 and a molecular weight of 309.79 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a 5-chloro-2-thienyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine-2-carboxylic acid
  • 1-[(5-Methyl-2-thienyl)sulfonyl]piperidine-2-carboxylic acid
  • 1-[(5-Fluoro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid

Uniqueness

1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid is unique due to the presence of the chlorine atom in the thienyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-8-4-5-9(17-8)18(15,16)12-6-2-1-3-7(12)10(13)14/h4-5,7H,1-3,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQCHGTXGSQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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